1-(3,4,5-Trimethoxybenzyl)piperazine

Catalog No.
S705092
CAS No.
52146-35-7
M.F
C14H22N2O3
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4,5-Trimethoxybenzyl)piperazine

CAS Number

52146-35-7

Product Name

1-(3,4,5-Trimethoxybenzyl)piperazine

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3

InChI Key

OVEVYSWOILUFMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2

Synonyms

1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine; N-(3,4,5-Trimethoxybenzyl)piperazine;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2
  • Chemical Reference Standard

    Several commercial suppliers list 1-(3,4,5-Trimethoxybenzyl)piperazine as a high-quality reference standard for pharmaceutical testing [, ]. This suggests the compound may be useful for researchers comparing unknown substances to known standards.

  • Limited Literature Availability

    A search of scientific databases like PubChem indicates some basic information about the compound's structure and properties but no citations for published research on its biological activity [].

1-(3,4,5-Trimethoxybenzyl)piperazine is a chemical compound characterized by its structure, which includes a piperazine ring substituted with a 3,4,5-trimethoxybenzyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties. The presence of three methoxy groups on the benzyl moiety enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

  • Acylation Reactions: The nitrogen can react with acid chlorides or anhydrides to form amides.
  • Reactions with Aldehydes and Ketones: These reactions can lead to the formation of various derivatives by introducing new functional groups at the piperazine nitrogen.

Additionally, the compound has shown significant antiarrhythmic activity in models involving aconitine and calcium chloride-induced arrhythmias.

1-(3,4,5-Trimethoxybenzyl)piperazine exhibits notable biological activities:

  • Antiarrhythmic Properties: It has demonstrated effectiveness in models of cardiac arrhythmia.
  • Analgesic Effects: The compound is associated with anti-hyperalgesic activity, particularly in neuropathic pain models .
  • Calcium Channel Inhibition: It acts as an N-type calcium channel inhibitor, which is relevant for pain management and other therapeutic areas .

The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine typically involves the following steps:

  • Formation of Piperazine Derivative: The initial step usually involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride or a similar derivative.
  • Purification: Post-synthesis, the compound is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity product .

The applications of 1-(3,4,5-Trimethoxybenzyl)piperazine span various fields:

  • Pharmaceutical Development: Its properties make it a candidate for developing analgesics and antiarrhythmic drugs.
  • Research: It serves as a tool compound in studies investigating calcium channel modulation and pain pathways.

Interaction studies have shown that 1-(3,4,5-Trimethoxybenzyl)piperazine interacts with various biological targets:

  • Calcium Channels: It selectively inhibits N-type calcium channels, which are crucial in neurotransmitter release and pain signaling pathways .
  • Receptor Binding: Studies indicate potential interactions with other receptors involved in pain modulation and cardiovascular function.

Similar Compounds

Several compounds share structural similarities with 1-(3,4,5-Trimethoxybenzyl)piperazine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1-(2,3,4-Trimethoxybenzyl)piperazineSimilar trimethoxy substitution but different positioningMay exhibit different pharmacokinetics and receptor selectivity
1-(4-Methoxybenzyl)piperazineContains only one methoxy groupLess lipophilic than 1-(3,4,5-Trimethoxybenzyl)piperazine
1-(3-Methoxyphenyl)piperazineOne methoxy group on phenyl ringPotentially different biological activity profile

These comparisons illustrate how variations in substitution patterns can influence the biological activity and pharmacological potential of piperazine derivatives.

XLogP3

1

Other CAS

52146-35-7

Wikipedia

1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine

Dates

Last modified: 08-15-2023

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